2-[4-(1,3-benzothiazol-2-yl)-2-bromo-6-methoxyphenoxy]acetamide
Overview
Description
2-[4-(1,3-benzothiazol-2-yl)-2-bromo-6-methoxyphenoxy]acetamide is a complex organic compound that features a benzothiazole moiety, a bromo substituent, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1,3-benzothiazol-2-yl)-2-bromo-6-methoxyphenoxy]acetamide typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone.
Methoxylation: The methoxy group can be introduced via methylation using reagents such as dimethyl sulfate or methyl iodide.
Acetylation: The final step involves the formation of the acetamide linkage through a reaction with chloroacetyl chloride or acetic anhydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and microwave-assisted reactions can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-[4-(1,3-benzothiazol-2-yl)-2-bromo-6-methoxyphenoxy]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The benzothiazole moiety can undergo oxidation to form sulfoxides or sulfones, while reduction can yield thiols or amines.
Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Formation of new derivatives with different functional groups.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or amines.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
2-[4-(1,3-benzothiazol-2-yl)-2-bromo-6-methoxyphenoxy]acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as an anti-tubercular agent due to its benzothiazole core.
Material Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Investigated for its antimicrobial and anticancer properties.
Chemical Biology: Used as a probe to study enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-[4-(1,3-benzothiazol-2-yl)-2-bromo-6-methoxyphenoxy]acetamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as kinases and proteases.
Pathways Involved: Inhibition of enzyme activity, leading to disruption of cellular processes such as DNA replication and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- **2-(4-bromophenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide
- **N-(6-chloro-1,3-benzothiazol-2-yl)acetamide
- **N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
Uniqueness
2-[4-(1,3-benzothiazol-2-yl)-2-bromo-6-methoxyphenoxy]acetamide is unique due to the presence of both bromo and methoxy substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups with the benzothiazole core makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-[4-(1,3-benzothiazol-2-yl)-2-bromo-6-methoxyphenoxy]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O3S/c1-21-12-7-9(6-10(17)15(12)22-8-14(18)20)16-19-11-4-2-3-5-13(11)23-16/h2-7H,8H2,1H3,(H2,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYXFACNDCEXPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C2=NC3=CC=CC=C3S2)Br)OCC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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